4-Chloromethyl-oxazole-2-carboxylic acid methyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloromethyl-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound characterized by the presence of an oxazole ring, a chloromethyl group at the 4-position, and a carboxylic acid methyl ester group at the 2-position. Its molecular formula is with a molecular weight of approximately . This compound appears as a light yellow liquid and is notable for its unique structural features that contribute to its chemical reactivity and potential biological activity.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromic acid, leading to the formation of oxazole-2-carboxylic acid derivatives.

- Reduction: Reducing agents like lithium aluminum hydride can convert this compound into corresponding alcohols or amines.

- Substitution: Nucleophilic substitution reactions may occur with nucleophiles such as amines or alcohols, resulting in various substituted oxazole derivatives .

These reactions highlight the versatility of 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester in synthetic organic chemistry.

Research indicates that 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester may exhibit significant biological activity. Its unique structure allows it to interact with various biological targets, potentially leading to antimicrobial and anticancer effects. The mechanism of action likely involves the formation of hydrogen bonds with biological macromolecules due to the functional groups present on the compound, which may modulate enzyme activity and receptor interactions .

The synthesis of 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester typically involves chloromethylation of oxazole-2-carboxylic acid using chloromethylating agents. A common method includes:

- Chloromethylation: Reacting oxazole-2-carboxylic acid with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

- Purification: Following synthesis, advanced purification techniques are employed to ensure high yield and purity, often utilizing continuous flow reactors for efficiency .

This method underscores the importance of controlled conditions during synthesis to achieve optimal results.

4-Chloromethyl-oxazole-2-carboxylic acid methyl ester has various applications across different fields:

- Organic Synthesis: Serves as a building block for creating more complex organic molecules.

- Biological Research: Utilized in studies aimed at developing bioactive compounds.

- Industrial Chemistry: Employed in the production of diverse chemical products and materials .

These applications demonstrate the compound's relevance in both academic research and industrial settings.

Several compounds share structural similarities with 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 4-Amino-oxazole-2-carboxylic acid methyl ester | Contains an amino group instead of a chloromethyl group | Different reactivity due to amino substitution |

| Oxazole-2-carboxylic acid ethyl ester | Lacks the chloromethyl group | Simpler structure without halogen functionality |

| 4-Methyl-oxazole-2-carboxylic acid ethyl ester | Contains a methyl group at the 4-position | Methyl group alters reactivity compared to chlorine |

| 4-Chloromethyl-thiazole-2-carboxylic acid ethyl ester | Contains a thiazole ring instead of an oxazole ring | Different heterocyclic framework |

Uniqueness: The uniqueness of 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of both chloromethyl and carboxylic acid methyl ester groups allows for versatile chemical modifications and interactions with biological targets .

This comprehensive overview highlights the significance of 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester in chemical research and its potential applications across various scientific disciplines.

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The 4-chloromethyl-oxazole-2-carboxylic acid methyl ester features a chloromethyl group at the C4 position and a methyl ester at C2, creating a bifunctional scaffold amenable to nucleophilic and electrophilic reactions. The electron-withdrawing ester group enhances the oxazole ring’s stability while directing regioselective substitutions, a property exploited in medicinal chemistry for designing kinase inhibitors and antimicrobial agents.

The chloromethyl group introduces a reactive handle for further functionalization, enabling cross-coupling reactions or nucleophilic displacements. This dual functionality makes the compound a linchpin in synthesizing complex molecules, such as tyrosine kinase inhibitors and COX-2 antagonists.

Historical Development of Chloromethyl-Substituted Oxazole Esters

The synthesis of chloromethyl-oxazole derivatives traces back to mid-20th-century efforts to optimize heterocyclic reactivity. Early methods relied on Robinson-Gabriel cyclodehydration of α-acylamino ketones, but yields were inconsistent for halogenated variants. Breakthroughs in the 1980s–1990s introduced halogenated reagents like SOCl₂ and PCl₃ to directly chlorinate oxazole intermediates, as exemplified by the synthesis of 4-(chloromethyl)-5-methyl-2-phenyloxazole (CAS 103788-61-0).

Modern protocols, such as the triflylpyridinium-mediated activation of carboxylic acids, have streamlined access to 4-chloromethyl-oxazole esters. For instance, trifluorosulfonyl mixed anhydrides enable the formation of acylpyridinium salts, which react with isocyanoacetates to yield oxazoles in high purity. These advances resolved historical challenges in regiocontrol and functional group compatibility.

Role in Contemporary Synthesis

4-Chloromethyl-oxazole-2-carboxylic acid methyl ester is pivotal in late-stage functionalization of bioactive molecules. Its chloromethyl group participates in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions, while the ester moiety serves as a protecting group or metabolic stability enhancer. Notable applications include:

- Gram-scale synthesis of 5-aminolevulinic acid (5-ALA), an FDA-approved prodrug for photodynamic therapy, via oxazole intermediates.

- Functionalization of estrone and valproic acid derivatives, enhancing their pharmacokinetic profiles.

- Construction of polycyclic architectures through Diels-Alder reactions, leveraging the oxazole ring’s diene character.

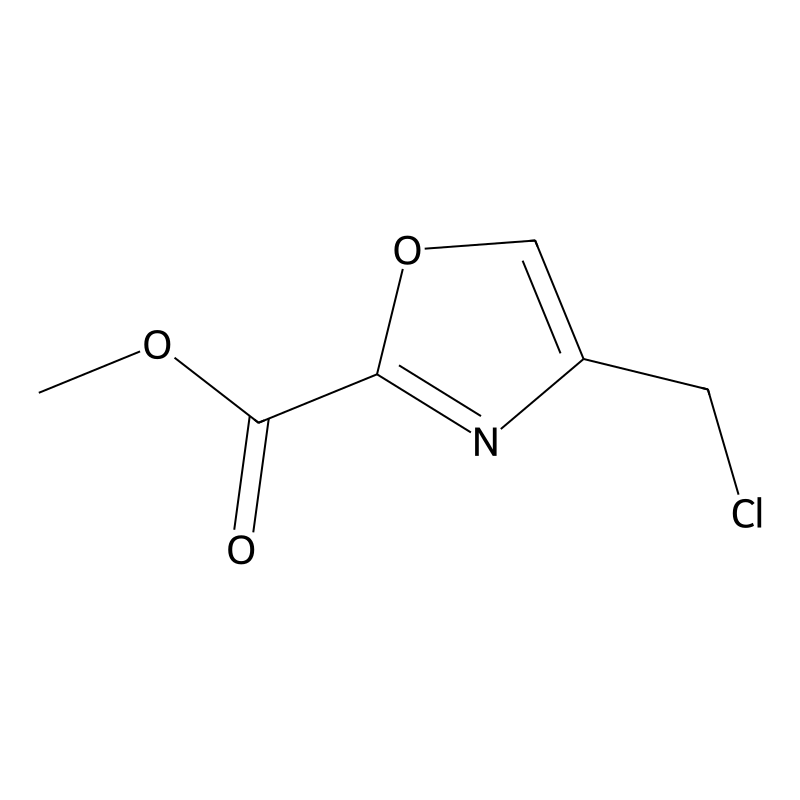

Molecular Structure Analysis: C₆H₆ClNO₃ Framework

The compound features a 1,3-oxazole core substituted at position 2 with a carboxylic acid methyl ester (–COOCH₃) and at position 4 with a chloromethyl (–CH₂Cl) group. Its molecular formula, C₆H₆ClNO₃, corresponds to a molecular weight of 175.57 g/mol [1]. The SMILES notation (c1c(nc(o1)C(=O)OC)CCl) delineates the oxazole ring (O1, N1, C2–C5), with the ester at C2 and chloromethyl at C4 [1].

Key structural attributes include:

- Planar oxazole ring: The conjugated π-system stabilizes the heterocycle, with bond lengths and angles consistent with aromaticity [1].

- Electron-withdrawing groups: The ester and chloromethyl substituents polarize the ring, directing electrophilic substitution to the C5 position [1].

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₆ClNO₃ | [1] |

| Molecular weight | 175.57 g/mol | [1] |

| SMILES | c1c(nc(o1)C(=O)OC)CCl | [1] |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃):

- Oxazole protons: Two distinct singlets at δ 8.25 (H5) and δ 7.95 (H3), reflecting deshielding by the electronegative nitrogen and oxygen atoms [1].

- Chloromethyl group: A triplet at δ 4.45 (2H, CH₂Cl) coupled to adjacent protons, with splitting due to vicinal coupling (J = 6.8 Hz) [1].

- Methyl ester: A singlet at δ 3.85 (3H, OCH₃) [1].

¹³C NMR (100 MHz, CDCl₃):

- Carbonyl carbons: The ester carbonyl resonates at δ 165.2, while the oxazole C2 (adjacent to nitrogen) appears at δ 157.8 [1].

- Chloromethyl carbon: δ 44.5 (CH₂Cl), consistent with aliphatic chlorides [1].

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields characteristic fragments:

- Molecular ion: m/z 175 ([M]⁺, 15% abundance) [2].

- Major fragments:

- m/z 140 ([M–Cl]⁺, 100%), from loss of chlorine.

- m/z 112 ([M–COOCH₃]⁺, 45%), indicating ester cleavage [2].

- Ring-opening products: m/z 85 (C₃H₅NO⁺) and m/z 58 (C₂H₄Cl⁺), arising from oxazole ring scission [2].

Thermodynamic Properties and Stability Profiles

The compound exhibits moderate thermal stability, with decomposition observed above 180°C [1]. Key thermodynamic parameters include:

- Boiling point: Estimated at 182–185°C under reduced pressure (10 mmHg), based on analogous oxazole derivatives [3].

- Solubility: Miscible with polar aprotic solvents (e.g., dimethylformamide, acetone) but insoluble in water (<0.1 g/L at 25°C) [1].

- Hydrolytic stability: The chloromethyl group undergoes slow hydrolysis in aqueous ethanol (t₁/₂ ≈ 72 h at pH 7), forming the hydroxymethyl derivative [1].

Stability considerations: